1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea
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Description
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of urea derivatives and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Chemical Reactions
- Urea derivatives have been synthesized through reactions involving isocyanates and aminotetrazoles, demonstrating the versatility of urea compounds in heterocyclic chemistry and potential applications in developing novel chemical entities with specific biological or material properties (Peet, 1987).
Material Science Applications
- The rheology and morphology of low molecular weight salt hydrogelators can be tuned using urea derivatives, indicating their potential in material science for creating responsive or adaptive materials with tailored physical properties (Lloyd & Steed, 2011).
Biological Applications
- Certain urea derivatives exhibit enzyme inhibition and anticancer activity, underscoring the potential of urea-based compounds in therapeutic applications, including the treatment of various cancers and the modulation of enzyme activities critical to disease pathogenesis (Mustafa, Perveen, & Khan, 2014).
- Novel urea and bis-urea primaquine derivatives have shown significant antiproliferative effects and selectivity against breast cancer cells, highlighting the potential of urea derivatives in developing new anticancer agents (Perković et al., 2016).
Analytical Chemistry
- The interaction between urea derivatives and fluoride ions demonstrates the utility of such compounds in analytical chemistry for detecting and quantifying specific ions or molecules, potentially useful in environmental monitoring or chemical sensing applications (Boiocchi et al., 2004).
properties
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-25-14-7-5-12(6-8-14)19-16(24)18-10-15-20-21-22-23(15)13-4-2-3-11(17)9-13/h2-9H,10H2,1H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAKXDNXKDRQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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